molecular formula C15H14ClN3OS B8043111 6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B8043111
M. Wt: 319.8 g/mol
InChI Key: OBQBBBZVFOKTAD-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylpropylsulfanyl group, and a pyrimidine ring

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chlorophenyl and methylpropylsulfanyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrimidine derivatives with different substituents, such as:

  • 6-(4-bromophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile
  • 6-(4-fluorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring, which can influence their chemical properties and applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-9(2)8-21-15-18-13(12(7-17)14(20)19-15)10-3-5-11(16)6-4-10/h3-6,9H,8H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQBBBZVFOKTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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